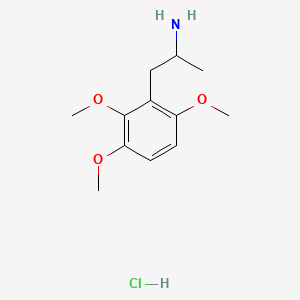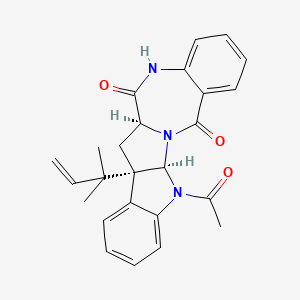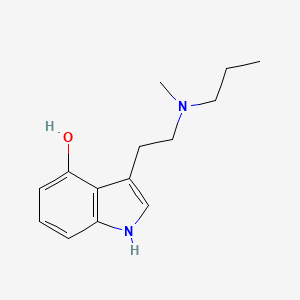
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester
Descripción general
Descripción
Éster metílico de 5-OxoETE: es una forma esterificada del ácido ceto poliinsaturado 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoico. Este compuesto es un potente agente proinflamatorio y está involucrado en varios procesos biológicos, incluyendo la inflamación y el cáncer . Actúa como un agonista del receptor oxoeicosanoide 1, que se expresa altamente en los eosinófilos y otras células inmunitarias .
Aplicaciones Científicas De Investigación
Química: El éster metílico de 5-OxoETE se utiliza como un compuesto de referencia en estudios de bioquímica de lípidos. Ayuda a comprender las vías y los mecanismos de la oxidación y el metabolismo de los lípidos .
Biología: En la investigación biológica, el éster metílico de 5-OxoETE se utiliza para estudiar el papel de los oxoeicosanoides en la inflamación y la respuesta inmunitaria. Es particularmente útil en el estudio de la quimiotaxis de los eosinófilos y neutrófilos .
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, como el asma y otros trastornos eosinofílicos. También se estudia su papel en la progresión del cáncer y como posible diana para la terapia del cáncer .
Industria: En la industria farmacéutica, el éster metílico de 5-OxoETE se utiliza en el desarrollo de fármacos dirigidos al receptor oxoeicosanoide 1. También se utiliza en la producción de estándares de lípidos de alta pureza para investigación y desarrollo .
Mecanismo De Acción
El éster metílico de 5-OxoETE ejerce sus efectos al unirse al receptor oxoeicosanoide 1 (OXER1), un receptor acoplado a proteína G. Esta unión activa diversas vías de señalización intracelular, incluida la vía de la proteína quinasa activada por mitógeno (MAPK), lo que lleva a la activación y migración de células inmunitarias como los eosinófilos y los neutrófilos . El compuesto también promueve la supervivencia y la proliferación de ciertas líneas celulares cancerosas al inhibir la apoptosis .
Direcciones Futuras
5-Oxo-ETE may be an important proinflammatory mediator in asthma and other eosinophilic diseases due to its potent actions on eosinophils. It may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway. OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .
Análisis Bioquímico
Biochemical Properties
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and immune responses. It is formed by the oxidation of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . This compound interacts with various enzymes, proteins, and biomolecules, including the G protein-coupled receptor OXE receptor 1 (OXER1), which mediates its effects on eosinophils, neutrophils, and monocytes . The interactions between 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester and these biomolecules are crucial for its role in chemotaxis, degranulation, and oxidative metabolism.
Cellular Effects
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester exerts various effects on different cell types and cellular processes. It is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to sites of inflammation . This compound also induces degranulation, leading to the release of granule-bound enzymes and reactive oxygen species, which contribute to the inflammatory response . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester involves its binding to the OXE receptor 1 (OXER1), a G protein-coupled receptor highly expressed on eosinophils, neutrophils, and monocytes . Upon binding to OXER1, this compound activates downstream signaling pathways, including the MAPK pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as oxidative stress and the presence of specific enzymes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inflammatory responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester vary with different dosages in animal models. At low doses, this compound acts as a potent chemoattractant and proinflammatory mediator, promoting the migration and activation of immune cells . At high doses, it can induce toxic or adverse effects, such as excessive inflammation and tissue damage . Threshold effects have been observed, with specific dosages required to elicit significant biological responses .
Metabolic Pathways
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is involved in several metabolic pathways, primarily related to arachidonic acid metabolism. It is synthesized from 5-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biological effects . The transport and distribution of this compound are crucial for its role in mediating inflammatory and immune responses .
Subcellular Localization
The subcellular localization of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity and interactions with other biomolecules .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del éster metílico de 5-OxoETE generalmente implica la esterificación del ácido 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoico. Un método común es la derivatización asistida por microondas de los ácidos grasos, lo que reduce significativamente el tiempo de reacción en comparación con los métodos de calentamiento convencionales . El proceso de esterificación implica la reacción del ácido con metanol en presencia de un catalizador, como ácido sulfúrico o ácido clorhídrico .
Métodos de Producción Industrial: La producción industrial del éster metílico de 5-OxoETE sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de grandes reactores y sistemas de flujo continuo para garantizar una producción eficiente. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), para garantizar la pureza y la consistencia del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El éster metílico de 5-OxoETE experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo.
Sustitución: El grupo éster se puede sustituir con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos para reacciones de sustitución.
Productos Principales:
Oxidación: Formación de diversos derivados oxo.
Reducción: Formación de derivados hidroxilo.
Sustitución: Formación de derivados de ácido eicosatetraenoico sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares:
- Ácido 5-hidroxi-6E,8Z,11Z,14Z-eicosatetraenoico (5-HETE)
- Ácido 5-oxo-6E,8Z,11Z,14Z-eicosapentaenoico (5-oxo-EPE)
- Ácido 5-oxo-6E,8Z,11Z,14Z-octadecadienoico (5-oxo-ODE)
- Ácido 5-oxo-6E,8Z,11Z,14Z-eicosatrienoico (5-oxo-ETrE)
Singularidad: El éster metílico de 5-OxoETE es único debido a su alta potencia como agonista del receptor oxoeicosanoide 1. Tiene una mayor respuesta máxima en los ensayos de reclutamiento de β-arrestina en comparación con otros compuestos similares . Además, su papel tanto en la inflamación como en el cáncer lo convierte en un compuesto de gran interés en la investigación científica y el desarrollo terapéutico .
Propiedades
IUPAC Name |
methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVYNAAXAJXEV-IQTJLPEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)
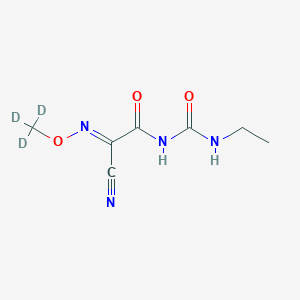
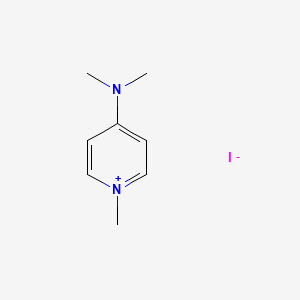

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
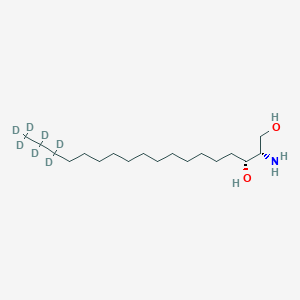

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)
